1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry The presence of a mercapto group (–SH) and a methyl group on the pyridine ring adds to its chemical diversity and potential biological activity
Preparation Methods
The synthesis of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is often formed through cyclization reactions involving amines and appropriate electrophiles.
Coupling of the Rings: The final step involves coupling the pyridine and piperidine rings through a suitable linker, such as ethanone.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in ethanone can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of more complex ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The piperidine and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring and exhibit similar biological activities.
Pyridine Derivatives: These compounds share the pyridine ring and are used in various therapeutic applications.
Mercapto Compounds: These compounds contain the mercapto group and are known for their reactivity and potential biological activity.
The uniqueness of this compound lies in the combination of these functional groups, which can lead to a diverse range of chemical and biological properties .
Properties
Molecular Formula |
C13H18N2OS |
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Molecular Weight |
250.36 g/mol |
IUPAC Name |
1-[2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2OS/c1-9-7-13(17)14-8-11(9)12-5-3-4-6-15(12)10(2)16/h7-8,12H,3-6H2,1-2H3,(H,14,17) |
InChI Key |
OKIMIQKRSQWUON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1C2CCCCN2C(=O)C |
Origin of Product |
United States |
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